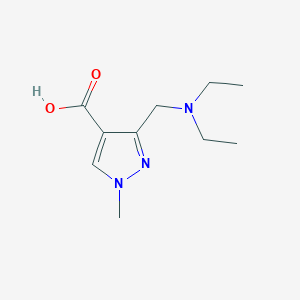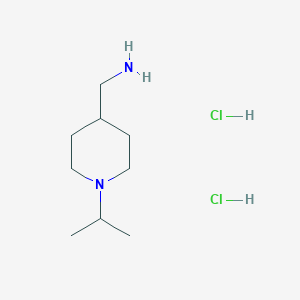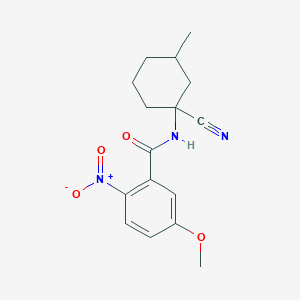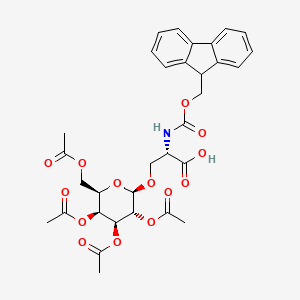
N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide, often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, studies have shown that 3-p-alkoxyphenyl-5-methoxyisoxazoles can undergo thermally induced isomerization in the presence of aryl aldehydes, leading to the formation of various isoxazole derivatives through intermediate steps involving methyl 3-p-alkoxyphenyl-2H-azirine-2-carboxylates and ketenimines (Nishiwaki, Azechi, & Fujiyama, 1974).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing an oxygen and a nitrogen atom. This structure is crucial for the compound's reactivity and interaction with other molecules. Single crystal X-ray diffraction studies are often used to determine the precise molecular structure, including bond lengths and angles, which are essential for understanding the compound's chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions, that enable the introduction of different functional groups. These reactions are influenced by the compound's molecular structure, particularly the electron-donating and withdrawing effects of substituents attached to the isoxazole ring. The reactivity of isoxazole derivatives can lead to the synthesis of a wide range of compounds with diverse biological activities (Martins et al., 2002).
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism in Humans
One study discusses the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Although the compound in focus here is not directly "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", it provides a model for how similar compounds might be metabolized and excreted in humans. For example, the study on SB-649868 shows elimination primarily via feces, with urinary excretion accounting for a smaller fraction of total radioactivity, indicating that compounds with complex structures might undergo extensive metabolism before excretion (Renzulli et al., 2011).
Metabolic Pathways
Another study offers insight into the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers. Although these compounds are structurally and functionally different from "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", understanding their metabolic pathways, including the formation of a specific mercapturic acid metabolite, could provide clues on how similar compounds might be processed in the human body. Such knowledge is crucial for evaluating the safety and efficacy of chemical compounds intended for therapeutic uses (Schettgen et al., 2021).
Clinical Trials and Pharmacokinetics
Clinical trials and pharmacokinetic studies of various compounds, such as the amsacrine analogue CI-921 in non-small cell lung cancer, provide examples of how new chemical entities are evaluated for their therapeutic potential. Even though these compounds are not "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", they illustrate the process of assessing a compound's efficacy, metabolism, and safety profile in a clinical setting, which is relevant for all new chemical entities entering the pharmaceutical development pipeline (Harvey et al., 1991).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, affecting their function and leading to changes in cellular processes .
Mode of Action
It has been suggested that similar compounds may interfere with photosynthesis . This interference could lead to a decrease in the plant’s ability to produce energy, resulting in a reduction in growth and development .
Biochemical Pathways
Based on its potential interference with photosynthesis, it could affect the calvin cycle, a key pathway in photosynthesis . This could lead to downstream effects such as reduced carbohydrate synthesis and energy production .
Result of Action
Based on its potential interference with photosynthesis, it could lead to reduced growth and development in plants .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-3-4-8(5-9(7)13)14-12(16)10-6-11(17-2)15-18-10/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARGSDCQFGEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)



![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)



![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)


![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
